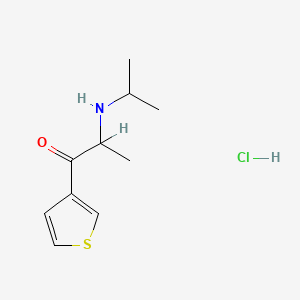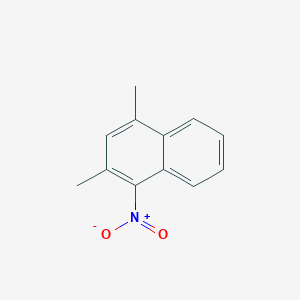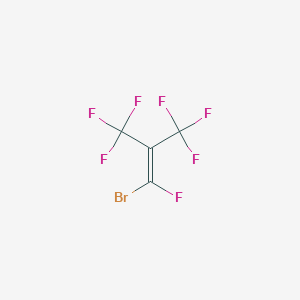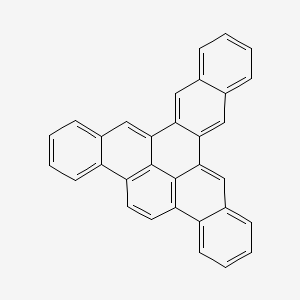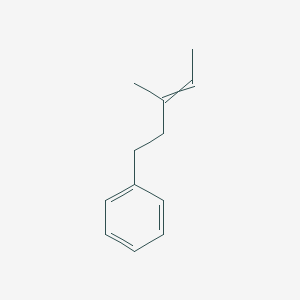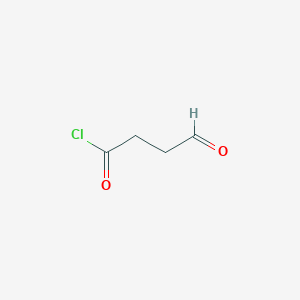
4-Oxobutanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxobutanoyl chloride, also known as butanoyl chloride, 4-oxo, is a chemical compound with the molecular formula C₄H₅ClO₂. It is an acyl chloride derivative of butanoic acid and is used in various chemical reactions and industrial applications due to its reactivity.
Vorbereitungsmethoden
4-Oxobutanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-oxobutanoic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
4-Oxobutanoic acid+SOCl2→4-Oxobutanoyl chloride+SO2+HCl
Another method involves the use of α,α-dichloromethyl methyl ether as a reagent to convert carboxylic acids to acid chlorides . This method is economical and straightforward, making it suitable for industrial production.
Analyse Chemischer Reaktionen
4-Oxobutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxobutanoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-hydroxybutanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include thionyl chloride, α,α-dichloromethyl methyl ether, and reducing agents like LiAlH₄. The major products formed from these reactions are amides, esters, thioesters, and 4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Oxobutanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-oxobutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
4-Oxobutanoyl chloride can be compared with other acyl chlorides, such as:
Acetyl chloride (CH₃COCl): Acetyl chloride is a simpler acyl chloride with a similar reactivity profile but a smaller molecular structure.
Propionyl chloride (C₂H₅COCl): Propionyl chloride has a similar reactivity but differs in the length of the carbon chain.
Benzoyl chloride (C₆H₅COCl): Benzoyl chloride has an aromatic ring, making it more stable and less reactive compared to aliphatic acyl chlorides like this compound.
The uniqueness of this compound lies in its 4-oxo functional group, which imparts distinct reactivity and applications compared to other acyl chlorides.
Eigenschaften
CAS-Nummer |
32323-51-6 |
|---|---|
Molekularformel |
C4H5ClO2 |
Molekulargewicht |
120.53 g/mol |
IUPAC-Name |
4-oxobutanoyl chloride |
InChI |
InChI=1S/C4H5ClO2/c5-4(7)2-1-3-6/h3H,1-2H2 |
InChI-Schlüssel |
RNFBTQZQEPNQMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
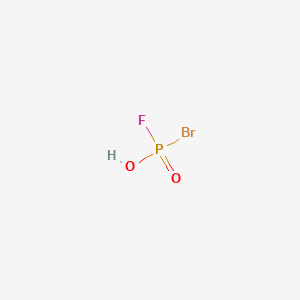
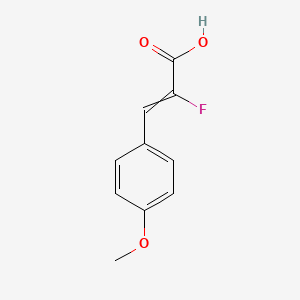
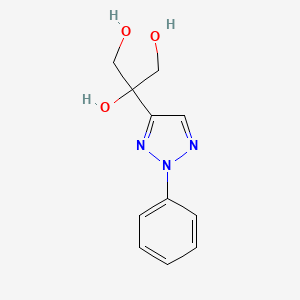
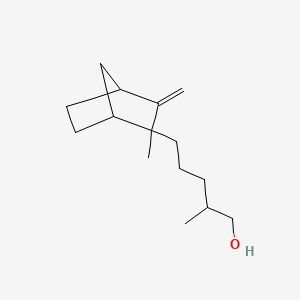
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
